Fanapanel (ZK-200775): A Comprehensive Technical Guide
Fanapanel (ZK-200775): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanapanel (ZK-200775), also known as MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] A quinoxalinedione (B3055175) derivative, Fanapanel was developed by Schering AG for its potential neuroprotective effects in cerebral ischemia associated with stroke and trauma.[1] Despite promising preclinical results, its clinical development was halted due to significant adverse effects, including excessive sedation, reduced consciousness, and potential glial cell toxicity.[1][2][3] This technical guide provides an in-depth overview of Fanapanel, consolidating available quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.
Core Compound Details
| Property | Value |
| IUPAC Name | {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid |
| Synonyms | ZK-200775, MPQX |
| Molecular Formula | C₁₄H₁₅F₃N₃O₆P |
| Molar Mass | 409.258 g·mol⁻¹ |
| Mechanism of Action | Competitive Antagonist of the AMPA receptor |
Quantitative Pharmacological Data
In Vitro Receptor Binding and Potency
The following tables summarize the binding affinity (Ki) and potency (IC50) of Fanapanel at various glutamate (B1630785) receptor subtypes.
Table 1: Receptor Binding Affinity of Fanapanel [4]
| Radioligand | Receptor Target | Preparation | Ki (nM) |
| [³H]-AMPA | AMPA | Rat Cortical Membranes | 120 |
| [³H]-CNQX | AMPA | Rat Cortical Membranes | 32 |
| [³H]-Kainate | Kainate | Rat Cortical Membranes | 2500 |
| [³H]-CPP | NMDA | Rat Cortical Membranes | 2800 |
| [³H]-TCP | NMDA | Rat Cortical Membranes | 11000 |
| [³H]-Dichlorokynurenate | NMDA | Rat Cortical Membranes | 2800 |
| [³H]-Glycine | NMDA | Rat Cortical Membranes | 5150 |
Table 2: In Vitro Potency of Fanapanel in Functional Assays [4]
| Assay | Agonist | Preparation | IC50 / Ki |
| Cortical Slice Evoked Potentials | Quisqualate | Rat Cortical Slices | 3.2 nM (Ki) |
| Cortical Slice Evoked Potentials | Kainate | Rat Cortical Slices | 100 nM (Ki) |
| Cortical Slice Evoked Potentials | NMDA | Rat Cortical Slices | 8.5 µM (Ki) |
| Spreading Depression | Quisqualate | Chicken Retina | 200 nM (IC50) |
| Spreading Depression | Kainate | Chicken Retina | 76 nM (IC50) |
| Spreading Depression | NMDA | Chicken Retina | 13 µM (IC50) |
| Spreading Depression | Glycine | Chicken Retina | 18 µM (IC50) |
In Vivo Pharmacological Activity
The following table presents the in vivo efficacy of Fanapanel in various rodent models.
Table 3: In Vivo Activity of Fanapanel in Rodent Models [4]
| Test | Species | Endpoint | Route of Administration | THRD50 / ED50 (mg/kg) |
| AMPA-induced Seizures | Mouse | Anticonvulsant | i.v. | 2.9 |
| Kainate-induced Seizures | Mouse | Anticonvulsant | i.v. | 1.6 |
| NMDA-induced Seizures | Mouse | Anticonvulsant | i.v. | 24.1 |
| Four-Plate Test | Mouse | Anxiolytic | i.p. | 0.3 - 3 (significant effect) |
| Rotating Rod | Mouse | Motor Coordination | i.v. | 14.6 |
Experimental Protocols
In Vitro Assays
-
Tissue Preparation: Cerebral cortices from male Wistar rats are homogenized in ice-cold 0.32 M sucrose (B13894). The homogenate is centrifuged, and the resulting pellet is resuspended and incubated to allow for the dissociation of endogenous ligands. Following further centrifugation, the final membrane preparation is stored at -80°C.
-
[³H]-AMPA Binding Assay: Membranes are incubated with [³H]-AMPA in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) in the presence or absence of competing ligands, including Fanapanel. The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
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Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a standard unlabeled ligand (e.g., L-glutamate). Specific binding is calculated by subtracting non-specific from total binding. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[5]
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) with high sucrose content to improve neuronal viability.[6][7] Coronal or sagittal slices of the cortex (typically 300-400 µm thick) are prepared using a vibratome.[6][8][9][10] Slices are then transferred to a holding chamber with oxygenated aCSF and allowed to recover for at least one hour before recording.[6][7]
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Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular field potential recordings are obtained from neurons in the cortical layers.
-
Drug Application: Agonists (quisqualate, kainate, NMDA) are applied to evoke postsynaptic currents or field potentials. Fanapanel is then co-applied at various concentrations to determine its inhibitory effect on the agonist-evoked responses.
-
Data Analysis: The concentration-response curves for Fanapanel's inhibition of the agonist-induced responses are generated, and Ki or IC50 values are calculated.
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Preparation: Eyecups are prepared from newly hatched chicks and the retina is isolated and mounted in a perfusion chamber.[11][12][13][14] The retina is continuously superfused with a standard Ringer solution.[11]
-
Induction of Spreading Depression: Spreading depression (SD) is induced by a brief, localized application of a high concentration of KCl or an excitatory amino acid agonist (e.g., quisqualate, kainate, NMDA).[11][12]
-
Detection: The propagation of the SD wave is monitored by measuring changes in light transmittance through the retinal tissue.
-
Drug Application: Fanapanel is added to the perfusion solution at various concentrations prior to the induction of SD to assess its ability to block or reduce the frequency and propagation of SD waves.
-
Data Analysis: The concentration of Fanapanel that produces a 50% reduction in the amplitude or frequency of SD events (IC50) is determined.
In Vivo Assays
-
Animal Model: Male NMRI mice are typically used.[4]
-
Procedure: A cannula is implanted into the lateral cerebral ventricle for intracerebroventricular (i.c.v.) infusions. Seizures are induced by the continuous i.c.v. infusion of an excitatory amino acid agonist (AMPA, kainate, or NMDA) until the onset of clonic or tonic seizures.[15][16][17][18][19]
-
Drug Administration: Fanapanel is administered intravenously (i.v.) at various doses prior to the infusion of the convulsant.
-
Data Analysis: The threshold dose of the convulsant required to induce seizures is determined in the presence and absence of Fanapanel. The THRD50, the dose of Fanapanel that produces a 50% increase in the seizure threshold, is calculated.
-
Apparatus: A square chamber with a floor divided into four metal plates.[20][21][22][23][24]
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Procedure: Mice are placed in the center of the chamber. When a mouse crosses from one plate to another, a mild, brief electric shock is delivered to its paws. The number of punished crossings is recorded over a set period (e.g., 60 seconds).[21]
-
Drug Administration: Fanapanel is administered intraperitoneally (i.p.) at various doses prior to the test.
-
Data Analysis: An increase in the number of punished crossings is indicative of an anxiolytic-like effect. The dose range that produces a statistically significant increase in punished crossings is determined.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.[25][26][27][28][29]
-
Procedure: Mice are placed on the rotating rod, and the latency to fall off is recorded.[25][26][27][28][29] Animals are typically trained on the apparatus before the test day.
-
Drug Administration: Fanapanel is administered i.v. at various doses prior to the test.
-
Data Analysis: A decrease in the latency to fall from the rod indicates impaired motor coordination. The ED50, the dose of Fanapanel that causes 50% of the mice to fall within a specified time, is calculated.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Competitive Antagonism of the AMPA Receptor
Fanapanel exerts its effects by competitively binding to the glutamate binding site on the AMPA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This blockade of the AMPA receptor inhibits the influx of sodium ions and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron. The reduction in cation influx leads to a decrease in neuronal depolarization and subsequent downstream signaling cascades.
Caption: Competitive antagonism of the AMPA receptor by Fanapanel.
Downstream Signaling of AMPA Receptor Activation
Activation of AMPA receptors leads to a cascade of intracellular events, primarily initiated by the influx of cations. The subsequent membrane depolarization can activate voltage-gated calcium channels (VGCCs) and remove the magnesium block from NMDA receptors, leading to further calcium influx. Increased intracellular calcium activates various downstream effectors, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases phosphorylate a variety of substrates, leading to changes in gene expression, protein synthesis, and synaptic plasticity.
Caption: Simplified downstream signaling cascade of AMPA receptor activation.
Experimental Workflow for In Vivo Neuroprotection Studies
The neuroprotective efficacy of Fanapanel was primarily assessed in rodent models of stroke, such as the middle cerebral artery occlusion (MCAO) model.
Caption: General experimental workflow for assessing neuroprotection in a stroke model.
Clinical Development and Discontinuation
Fanapanel entered Phase II clinical trials for the treatment of acute ischemic stroke.[2][3][30] However, the trials were prematurely terminated due to safety concerns.[2][30] Patients treated with Fanapanel experienced significant adverse effects, including excessive sedation, stupor, coma, and a transient worsening of neurological scores.[2][30] Furthermore, an increase in serum levels of S-100B, a marker of glial cell damage, was observed, suggesting potential glial toxicity.[2][3] Visual disturbances, such as blurred vision and impaired color perception, were also reported, likely due to the blockade of AMPA receptors in the retina.[31] These intolerable side effects precluded the further development of Fanapanel as a neuroprotective agent for stroke.[30]
Conclusion
Fanapanel (ZK-200775) is a well-characterized competitive AMPA receptor antagonist with potent in vitro and in vivo activity. Preclinical studies demonstrated its potential as a neuroprotective agent in models of cerebral ischemia. However, its clinical development was halted due to severe and intolerable side effects in stroke patients. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers in the fields of neuroscience and drug development, highlighting both the therapeutic potential and the challenges associated with targeting the AMPA receptor for neuroprotection.
References
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